Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate
Description
Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a pyrimidine-derived thioether compound characterized by a central pyrimidine ring substituted with methoxy (5-position) and phenylsulfanyl (4-position) groups. The ethyl acetate moiety is linked via a sulfanyl bridge, contributing to its lipophilic nature.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-4-phenylsulfanylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-13(18)10-21-15-16-9-12(19-2)14(17-15)22-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXPGRFUHKGIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide in the presence of a base such as potassium carbonate.
Phenylsulfanyl Substitution: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a halogenated pyrimidine intermediate.
Esterification: The final step involves esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The phenylsulfanyl and methoxy groups may enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
- Ethyl 2-((4-chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate (10): Substitution at the pyrimidine 4-position with a chloro group and 6-position with a 3-methoxyphenylamino group enhances electrophilicity, facilitating nucleophilic displacement reactions.
- Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate: Replacement of phenylsulfanyl with 3-nitrophenoxy introduces a strong electron-withdrawing nitro group, likely reducing nucleophilic aromatic substitution reactivity. This substitution may alter solubility and metabolic stability .
Structural and Spectroscopic Comparisons
- Its monoisotopic mass (292.099397) and molecular formula (C13H16N4O2S) suggest lower molecular weight than the target compound, impacting bioavailability .
- Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate :
X-ray crystallography (R factor = 0.038) confirms planar pyrimidine-pyridine conjugation, which may stabilize π-π stacking in solid-state packing. This structural rigidity contrasts with the flexible phenylsulfanyl group in the target compound .
Physicochemical Properties
Biological Activity
Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine ring substituted with a methoxy group and a phenylsulfanyl moiety, which is critical for its biological activity.
Antimicrobial Activity
Case Studies and Findings:
-
Antibacterial Effects : Research has shown that related compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 62.5 to 500 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 125 Escherichia coli 250 Pseudomonas aeruginosa 500 - Fungal Activity : In addition to antibacterial properties, similar derivatives have shown antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial effects .
Antioxidant Activity
Research Findings : The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce free radicals, with an optimal concentration yielding up to 57% reduction in free radical levels .
| Concentration (mg/mL) | % DPPH Reduction |
|---|---|
| 1.0 | 45 |
| 2.0 | 57 |
| 3.0 | 50 |
Cytotoxicity Studies
Toxicity Assays : Cytotoxic effects were assessed using various cell lines. In vitro studies indicated that the compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Normal human fibroblasts
The IC50 values for the cancer cell lines were significantly lower than those for normal cells, suggesting a potential therapeutic index.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| Normal Fibroblasts | >100 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Free radical scavenging : The presence of sulfur and aromatic groups may enhance the electron-donating capacity of the compound, facilitating its antioxidant properties.
- Induction of apoptosis in cancer cells : The selective cytotoxic effects suggest that the compound may trigger apoptotic pathways in malignant cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-((5-methoxy-4-(phenylsulfanyl)-2-pyrimidinyl)sulfanyl)acetate, and what are the critical intermediates?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyrimidine ring substituted with methoxy and phenylsulfanyl groups reacts with ethyl 2-mercaptoacetate under basic conditions (e.g., KOH in methanol or acetone). Key intermediates include halogenated pyrimidine precursors (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) that undergo thiol substitution. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
- Methodology :
- NMR : and NMR identify substituents and confirm regiochemistry. For instance, singlet peaks for -NH or -S- groups appear at δ 4.5–5.5 ppm in NMR .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used, with R-factors < 0.05 indicating high accuracy. The pyrimidine ring planarity and dihedral angles between substituents are critical metrics .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
- Methodology : Solubility in polar solvents (e.g., DMSO, methanol) is assessed via saturation studies. LogP values, calculated using software like ChemDraw, guide solvent selection for reactions or biological assays. For example, the compound’s moderate logP (~2.5) suggests compatibility with aqueous-organic biphasic systems .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?
- Methodology :
- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance substitution efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of thiolate ions.
- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation. Post-reaction quenching with ice-water minimizes decomposition .
Q. What challenges arise in resolving crystal structures of derivatives, and how are they addressed?
- Methodology : Challenges include crystal twinning, weak diffraction, or disorder in flexible side chains (e.g., the ethyl ester group). Solutions:
- Data collection : High-resolution synchrotron radiation improves data quality.
- Refinement : SHELXL’s TWIN/BASF commands model twinning, while restraints on anisotropic displacement parameters stabilize refinement .
Q. How do structural modifications (e.g., substituent variations) affect biological activity in related compounds?
- Methodology :
- SAR studies : Replace the phenylsulfanyl group with pyridinyl or nitrophenoxy groups and compare bioactivity (e.g., enzyme inhibition).
- Docking simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or proteases. For example, bulkier substituents may sterically hinder binding pockets .
Q. How are contradictory data in reaction mechanisms reconciled (e.g., competing substitution pathways)?
- Methodology :
- Isotopic labeling : - or -labeled reagents trace reaction pathways via MS or NMR.
- Kinetic studies : Pseudo-first-order kinetics identify rate-determining steps. For instance, competing nucleophilic attacks at C4 vs. C2 positions on the pyrimidine ring are distinguished by Arrhenius plots .
Q. What strategies validate the purity of synthesized batches for pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
